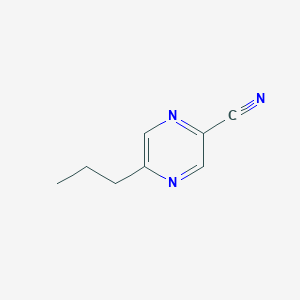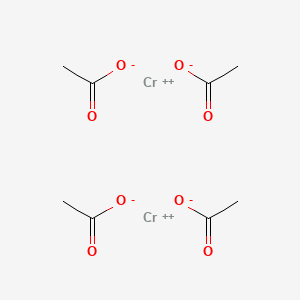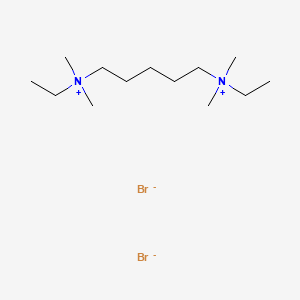![molecular formula C40H57O2PSi B13731389 {[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” is a complex organic molecule that features multiple functional groups, including a phosphoroso group, a cyclohexyl ring, and a tert-butyl dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the phosphoroso group, and the attachment of the tert-butyl dimethylsilane group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents on the cyclohexyl ring can be replaced with other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of the phosphoroso group could yield different phosphorus-containing compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.
Industry
In industry, the compound could be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its interactions with specific molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other phosphoroso-containing molecules, cyclohexyl derivatives, and silane-containing compounds
Propriétés
Formule moléculaire |
C40H57O2PSi |
|---|---|
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
[(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C40H57O2PSi/c1-30-21-24-34(42-44(7,8)39(3,4)5)28-33(30)23-22-32-16-15-27-40(6)37(25-26-38(32)40)31(2)29-43(41,35-17-11-9-12-18-35)36-19-13-10-14-20-36/h9-14,17-20,22-23,31,34,37-38H,1,15-16,21,24-29H2,2-8H3/b32-22+,33-23+/t31-,34+,37-,38?,40-/m1/s1 |
Clé InChI |
USKAQMVGUUCIJA-DKZQFYJMSA-N |
SMILES isomérique |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3CCC\4[C@@]3(CCC/C4=C\C=C\5/C[C@H](CCC5=C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CCC5=C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)



